molecular formula C19H14N2O3S B12490430 N-(2-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12490430
M. Wt: 350.4 g/mol
InChI Key: MVBZSKWWXCIFQH-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1,1-dioxo-N-(2-phenoxyphenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O3S/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21)

InChI Key

MVBZSKWWXCIFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzothiazole with 2-phenoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Phenoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one
  • 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride

Uniqueness

3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione stands out due to its unique combination of a benzothiazole core and a phenoxyphenyl group. This combination imparts specific chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

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